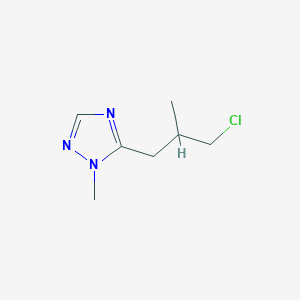

5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole

Description

5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a methyl group at the 1-position and a 3-chloro-2-methylpropyl chain at the 5-position. The 1,2,4-triazole core is a nitrogen-rich heterocycle known for its versatility in pharmaceuticals, agrochemicals, and materials science. The chloro and methyl substituents enhance lipophilicity and steric bulk, influencing bioavailability and intermolecular interactions such as hydrogen bonding and hydrophobic effects .

Key structural features:

- Core: 1H-1,2,4-triazole ring.

- Substituents:

- 1-Methyl group (N1 position).

- 5-(3-Chloro-2-methylpropyl) chain (C5 position).

The compound’s synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in related triazole derivatives .

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

5-(3-chloro-2-methylpropyl)-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C7H12ClN3/c1-6(4-8)3-7-9-5-10-11(7)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

HFLBUSPLMREODE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=NN1C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-chloro-2-methylpropylamine with 1-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro group and the triazole ring allows for specific interactions with biological molecules, leading to its observed effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Crystallography : Tools like SHELX () are critical for resolving triazole derivatives’ crystal structures, aiding in understanding packing efficiency and stability .

- Isomerism : The positional isomerism between 3- and 5-substituted triazoles (e.g., vs. target compound) significantly alters electronic properties and biological activity .

- SAR Trends : Chlorine substitution at alkyl chains (common in –8) enhances stability and bioactivity but may increase environmental persistence .

Biological Activity

5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a 1,2,4-triazole ring with a chloroalkyl substituent that may influence its biological interactions. The basic structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |

| Molecular Formula | C₇H₈ClN₃ |

| Molecular Weight | 175.61 g/mol |

The biological activity of 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole is primarily attributed to its ability to interact with various molecular targets. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi and leading to cell death. Additionally, it may exhibit antibacterial properties by interfering with bacterial enzyme functions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives against Gram-positive and Gram-negative bacteria, compounds similar to 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole showed notable activity against strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole | 8 | Staphylococcus aureus |

| 5-(Chloro-phenyl)-1-methyl-1H-1,2,4-triazole | 16 | Escherichia coli |

| 4-Amino-3-chloro-5-methyltriazole | 32 | Pseudomonas aeruginosa |

Antifungal Activity

In antifungal assays, derivatives of the triazole class have demonstrated effectiveness against various fungal pathogens. The compound's structural characteristics suggest potential efficacy against Candida species and other fungi.

Case Study: Antifungal Efficacy

A study assessed the antifungal activity of several triazole derivatives against Candida albicans. Results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. In vitro studies showed that compounds similar to 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table: Anticancer Activity of Triazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole | 15 | MCF-7 |

| 4-Chloro-3-(methylthio)-triazole | 20 | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.